1-Amino-1-(4-chloro-3-methylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-chloro-3-methylphenyl)acetone is an organic compound with the molecular formula C10H12ClNO and a molar mass of 197.66 g/mol . This compound is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-3-methylphenyl group. It is a member of the α-amino ketones, a class of compounds known for their diverse applications in synthetic and medicinal chemistry .
Preparation Methods
The synthesis of 1-Amino-1-(4-chloro-3-methylphenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-1-(4-chloro-3-methylphenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-amino-1-(4-chloro-3-methylphenyl)ethanol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Amino-1-(4-chloro-3-methylphenyl)acetone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-3-methylphenyl)acetone involves its interaction with various molecular targets. The amino group can form Schiff bases with carbonyl compounds, leading to the formation of imine derivatives. These reactions are typically acid-catalyzed and involve nucleophilic attack, proton transfer, and elimination of water . The compound’s effects are mediated through these molecular interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
1-Amino-1-(4-chloro-3-methylphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(3-chloro-4-methylphenyl)acetone: This compound has a similar structure but with different positional isomerism of the chloro and methyl groups.
1-Amino-1-(4-chlorophenyl)acetone: Lacks the methyl group, which can influence its reactivity and applications.
1-Amino-1-(4-methylphenyl)acetone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
MHOHCNFTWPXFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.